
Testosterone buciclate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Testosterone buciclate (TB) is a synthetic long-acting testosterone ester developed under the auspices of the World Health Organization (WHO) and the National Institutes of Health (NIH) for male contraception and hypogonadism therapy . Its chemical structure (C30H46O3, molecular weight: 454.68) features a bulky buciclate ester side chain, which delays enzymatic hydrolysis and extends release kinetics . In hypogonadal men, TB demonstrates a terminal elimination half-life of 29.5 days, far exceeding that of testosterone enanthate (4.5 days) . This prolonged action reduces dosing frequency, making it a promising candidate for sustained androgen replacement and contraceptive regimens.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of testosterone buciclate involves the esterification of testosterone with 4-butylcyclohexane-1-carboxylic acid. The reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the same esterification reaction but on a larger scale, followed by purification steps to ensure the final product meets pharmaceutical standards .
化学反応の分析
反応の種類: テストステロン・ブシクレートは、以下のようないくつかの種類の化学反応を起こします。
加水分解: エステル結合は、酸性または塩基性条件下で加水分解して、テストステロンと4-ブチルシクロヘキサン-1-カルボン酸を生成します。
酸化: ステロイド核は、特に17β-ヒドロキシ基で酸化反応を起こし、ケトンを生成します。
還元: 還元反応により、ケトン基をヒドロキシ基に戻すことができます。
一般的な試薬と条件:
加水分解: 酸性または塩基性の水溶液。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。
主な生成物:
加水分解: テストステロンと4-ブチルシクロヘキサン-1-カルボン酸。
酸化: テストステロンのケトン誘導体。
還元: テストステロンのヒドロキシ誘導体.
4. 科学研究への応用
科学的研究の応用
Chemistry: Used as a model compound to study the esterification and hydrolysis reactions of steroids.
Biology: Investigated for its effects on androgen receptors and its role in regulating gene expression.
Medicine: Explored as a long-acting androgen replacement therapy for male hypogonadism and as a potential male contraceptive.
Industry: Utilized in the development of long-acting injectable formulations for hormone replacement therapy.
作用機序
テストステロン・ブシクレートは、テストステロンのプロドラッグとして作用します。投与されると、体内ではゆっくりと加水分解されてテストステロンが遊離し、アンドロゲン受容体に結合することでその効果を発揮します。この結合によりアンドロゲン受容体が活性化され、男性の性徴の発達と維持を調節する特定の遺伝子の転写が引き起こされます。 長期作用は、エステル化された形態からテストステロンがゆっくりと遊離することにより、持続的な生理学的効果をもたらします .
類似化合物との比較
Comparison with Similar Testosterone Esters
Pharmacokinetic Profiles
Testosterone esters vary significantly in pharmacokinetics due to ester chain length and solubility (Table 1).
Compound | Ester Chain | Half-Life (Days) | Dosing Frequency | Peak Serum T Levels |
---|---|---|---|---|
Testosterone Buciclate | Long-chain | 29.5 | Every 8–12 weeks | Stable, physiological |
Testosterone Enanthate | Medium-chain | 4.5 | Weekly | Supraphysiological peaks |
Testosterone Undecanoate | Long-chain | 20.9 | Every 10–14 weeks | Moderate fluctuations |
Testosterone Propionate | Short-chain | 0.8 | Daily | Rapid peaks and troughs |
- Testosterone Enanthate : Requires weekly injections due to its short half-life, leading to supraphysiological testosterone spikes followed by rapid declines, which may cause mood swings and metabolic instability .
- Testosterone Undecanoate: Administered every 10–14 weeks, it provides steadier levels than enanthate but still exhibits variability due to its castor oil-based formulation .
- This compound : Achieves stable physiological testosterone levels for up to 12 weeks post-injection, avoiding peaks and troughs .
Structural and Crystallographic Differences
The ester side chain influences molecular packing and solubility:
- TB vs. Shorter Esters: TB crystallizes in non-centrosymmetric monoclinic/orthorhombic systems with two molecules per asymmetric unit, unlike shorter esters (e.g., propionate, acetate) that have one molecule per unit . This structural complexity may contribute to its slower release.
- Hydrophobicity: The bulky buciclate ester increases lipid solubility, prolonging intramuscular depot retention compared to enanthate or undecanoate .
Efficacy in Male Contraception
TB’s sustained release enhances spermatogenesis suppression:
- Monotherapy: A single 1200 mg TB injection induced azoospermia in 37.5% of men (3/8) by 10 weeks, with suppression maintained for 14–22 weeks . In contrast, weekly testosterone enanthate injections achieve similar suppression but require 12–20 doses .
- Combination Therapy : TB (40–80 mg) combined with cyproterone acetate (5 mg/day) induced azoospermia in bonnet monkeys, though higher TB doses (80 mg) showed inconsistent results, highlighting the need for precise dosing .
Clinical Adoption Challenges
Testosterone undecanoate, already marketed for hypogonadism, dominates due to established infrastructure and lower development costs . Additionally, TB’s high molecular weight and synthesis complexity may hinder large-scale production .
生物活性
Testosterone buciclate (TB), a long-acting testosterone ester, has garnered attention for its pharmacokinetic and pharmacodynamic properties, particularly in the treatment of male hypogonadism and potential use as a male contraceptive. This article provides a comprehensive overview of the biological activity of this compound, including clinical findings, pharmacokinetics, and its effects on hormonal regulation and spermatogenesis.
Overview of this compound
This compound is an ester of testosterone that was developed to provide sustained serum testosterone levels with fewer injections compared to traditional formulations. It is administered via intramuscular injection and has shown promise in maintaining physiological testosterone levels for extended periods.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by a prolonged elimination half-life and mean residence time, which are significantly longer than those of other testosterone esters:
Compound | Elimination Half-Life (days) | Mean Residence Time (days) |
---|---|---|
This compound | 29.5 | 60.0 |
Testosterone enanthate | 4.5 | 8.5 |
Testosterone undecanoate | 20.9 (tea seed oil) | 34.9 |
33.9 (castor oil) | 36.0 |
This compound's pharmacokinetics were established in clinical studies where participants received single doses of either 600 mg or 1200 mg. In these studies, serum testosterone levels remained within the normal physiological range for up to 12 weeks post-injection, with maximal levels observed around weeks 6 to 7 .
Clinical Studies and Findings
- Hypogonadal Men : A clinical phase I study assessed the effects of this compound in eight men with primary hypogonadism. Participants received either 200 mg or 600 mg doses. The higher dose group exhibited significant increases in serum testosterone levels, which were sustained within the normal range for three months. Notably, no adverse side effects were reported, and no significant changes occurred in prostate-specific antigen levels or prostate volume .
- Spermatogenesis Suppression : In another study focused on male contraception, a single injection of TB resulted in reversible suppression of spermatogenesis at higher doses (1200 mg), leading to azoospermia in some participants by week 10 . This suppression was accompanied by reduced levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), indicating effective hormonal feedback regulation.
- Effects on Libido and Body Composition : Participants in the higher dose group reported improvements in libido and body weight post-treatment, suggesting that this compound not only restores androgen levels but also positively affects quality of life .
This compound operates primarily through its ability to suppress gonadotropins (LH and FSH), which are crucial for stimulating testicular function and spermatogenesis. The compound's long half-life allows for sustained suppression without the need for frequent dosing, making it a viable candidate for both hormone replacement therapy and male contraception .
Case Studies
Case Study Example : A notable case involved a participant who received a single injection of 600 mg TB and exhibited normal physiological testosterone levels for over three months without significant fluctuations or adverse effects on health markers such as prostate health or hematological parameters .
Q & A
Basic Research Questions
Q. What methodologies are recommended for chemical characterization of testosterone buciclate in preclinical studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for confirming purity (≥98%) and structural integrity. LC-MS/MS is essential for quantifying this compound in biological matrices (e.g., serum) to validate pharmacokinetic profiles . Reproducible characterization requires adherence to protocols for solvent preparation (e.g., ethanol stock solutions) and validation against reference standards .
Q. How should researchers design controlled pharmacological studies to evaluate this compound’s androgenicity?
- Methodological Answer :
- Dose selection : Use dose-response curves based on prior in vivo data (e.g., 5–200 mg/kg) to identify thresholds for testosterone suppression and sperm parameter changes .
- Controls : Include vehicle controls (e.g., ethanol-based formulations) and active comparators (e.g., testosterone enanthate).
- Endpoints : Measure serum testosterone levels, testicular volume, and sperm motility indices at multiple timepoints to account for its long-acting properties .
- Sample size : Power calculations should align with guidelines for hormonal studies (e.g., n ≥ 8/group to detect 30% differences) .
Q. What are best practices for handling solubility challenges in this compound formulations?
- Methodological Answer : For in vitro studies, prepare 50 mg/mL stock solutions in ethanol with ultrasonic agitation to ensure homogeneity. For in vivo administration, use carrier systems like castor oil or cyclodextrins, and validate stability via UV-spectroscopy . Fresh preparation is critical to avoid ester degradation .
Advanced Research Questions
Q. How can compartmental pharmacokinetic modeling improve understanding of this compound’s sustained release profile?
- Methodological Answer :
- Model design : Use a two-compartment model to differentiate distribution (α-phase) and elimination (β-phase) phases. Parameters like t½ and AUC should be derived from serial blood sampling (e.g., 0–120 days post-injection) .
- Validation : Compare model predictions with empirical data from LC-MS/MS measurements, adjusting for interspecies metabolic differences .
- Software tools : Implement NONMEM or Phoenix WinNonlin for nonlinear mixed-effects modeling .
Q. How can researchers resolve contradictions between in vitro receptor-binding assays and in vivo efficacy data for this compound?
- Methodological Answer :
- Data triangulation : Cross-validate in vitro androgen receptor (AR) affinity assays (e.g., radioligand binding) with in vivo pharmacodynamic outcomes (e.g., seminal vesicle weight in rodent models).
- Statistical adjustments : Apply multivariate regression to account for variables like protein binding and tissue-specific metabolism .
- Meta-analysis : Systematically review historical data using PRISMA guidelines to identify confounding factors (e.g., dosage intervals) .
Q. What experimental frameworks are optimal for studying long-term effects of this compound on endocrine function?
- Methodological Answer :
- Longitudinal design : Conduct 12-month studies in non-human primates, monitoring hypothalamic-pituitary-gonadal (HPG) axis recovery post-treatment via LH/FSH assays .
- Endpoints : Include histopathology of reproductive organs and lipidomic profiling to assess metabolic side effects .
- Ethical compliance : Follow ARRIVE guidelines for animal welfare and pre-register protocols in public repositories (e.g., ClinicalTrials.gov ) .
Q. How can researchers investigate synergistic effects between this compound and other androgens in hypogonadism models?
- Methodological Answer :
- Combination dosing : Use factorial designs to test interactions (e.g., this compound + DHT) and measure additive effects on muscle mass or bone density .
- Mechanistic assays : Perform transcriptomic analysis (RNA-seq) on AR-target tissues to identify co-regulated pathways .
Q. What molecular mechanisms underlie this compound’s effects on sperm cytoplasmic droplet retention?
- Methodological Answer :
- Hypothesis-driven approach : Test whether impaired Sertoli cell phagocytosis (via immunohistochemistry) or oxidative stress (via ROS assays) contributes to abnormal spermatogenesis .
- Comparative studies : Contrast this compound with short-acting esters (e.g., testosterone propionate) to isolate duration-dependent mechanisms .
特性
CAS番号 |
105165-22-8 |
---|---|
分子式 |
C30H46O3 |
分子量 |
454.7 g/mol |
IUPAC名 |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C30H46O3/c1-4-5-6-20-7-9-21(10-8-20)28(32)33-27-14-13-25-24-12-11-22-19-23(31)15-17-29(22,2)26(24)16-18-30(25,27)3/h19-21,24-27H,4-18H2,1-3H3/t20?,21?,24-,25-,26-,27-,29-,30-/m0/s1 |
InChIキー |
ODZDZTOROXGJAV-IRWJKHRASA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
異性体SMILES |
CCCCC1CCC(CC1)C(=O)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |
正規SMILES |
CCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
同義語 |
20 Aet-1 20-Aet-1 testosterone 4-n-butylcyclohexylcarboxylate testosterone 4-n-butylcyclohexylcarboxylic acid testosterone buciclate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。